N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide
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Overview
Description
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole derivative is then alkylated with a suitable alkyl halide to introduce the hexyl chain.
Ether Formation: The hexyl chain is further reacted with 4-hydroxyphenyl to form the ether linkage.
Amidation: Finally, the compound is reacted with 4-methylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of halogen atoms into the aromatic rings.
Scientific Research Applications
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may inhibit specific pathways involved in cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide: A similar compound with an acetamide group instead of a benzamide group.
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide: Another similar compound with slight structural variations.
Properties
CAS No. |
88138-26-5 |
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Molecular Formula |
C27H29N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-21-10-12-22(13-11-21)27(31)29-23-14-16-24(17-15-23)32-19-7-3-2-6-18-30-20-28-25-8-4-5-9-26(25)30/h4-5,8-17,20H,2-3,6-7,18-19H2,1H3,(H,29,31) |
InChI Key |
QAAYQDRPBISIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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